molecular formula C12H17NO3 B4952352 4-amino-3-(4-ethoxyphenyl)butanoic acid CAS No. 24314-16-7

4-amino-3-(4-ethoxyphenyl)butanoic acid

Cat. No.: B4952352
CAS No.: 24314-16-7
M. Wt: 223.27 g/mol
InChI Key: SLIDABHJTUVSEC-UHFFFAOYSA-N
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Description

4-amino-3-(4-ethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of butanoic acid, featuring an amino group at the 4th position and an ethoxyphenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-ethoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with nitromethane to form 4-ethoxyphenyl-2-nitropropene. This intermediate is then reduced to 4-ethoxyphenyl-2-aminopropane, which undergoes further reaction with acrylonitrile to yield 4-amino-3-(4-ethoxyphenyl)butanenitrile. Finally, hydrolysis of the nitrile group results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, often employing catalytic hydrogenation for the reduction steps and efficient hydrolysis techniques to convert nitriles to carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-ethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-amino-3-(4-ethoxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-amino-3-(4-ethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as a modulator of neurotransmitter systems, influencing the activity of receptors and enzymes involved in neurotransmission. Additionally, it may exhibit antioxidant properties, protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-methoxyphenyl)butanoic acid
  • 4-amino-3-(4-methylphenyl)butanoic acid
  • 4-amino-3-(4-chlorophenyl)butanoic acid

Uniqueness

4-amino-3-(4-ethoxyphenyl)butanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

4-amino-3-(4-ethoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-16-11-5-3-9(4-6-11)10(8-13)7-12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIDABHJTUVSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251167
Record name β-(Aminomethyl)-4-ethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24314-16-7
Record name β-(Aminomethyl)-4-ethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24314-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(Aminomethyl)-4-ethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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